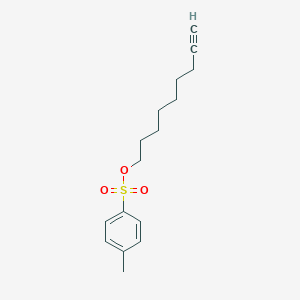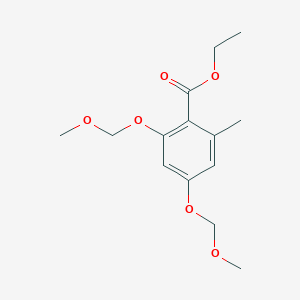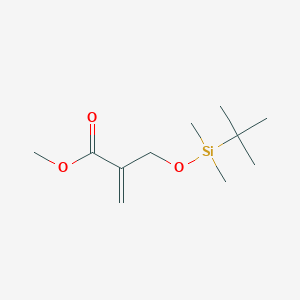
Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate is an organic compound that belongs to the class of silyl-protected acrylates. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. The acrylic acid methyl ester moiety is a versatile functional group that can participate in various chemical reactions, making this compound valuable in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to esterification with acrylic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl-protected sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and silyl ethers.
Aplicaciones Científicas De Investigación
Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of polymer chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate involves the reactivity of the ester and silyl-protected groups. The TBDMS group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The acrylic acid methyl ester moiety can undergo polymerization and other reactions, making it a versatile building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness
Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate is unique due to its dual functionality, combining the protective properties of the TBDMS group with the reactivity of the acrylic acid methyl ester moiety. This combination allows for selective reactions and the synthesis of complex molecules with high precision.
Propiedades
IUPAC Name |
methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h1,8H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHCTIMQJKTEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
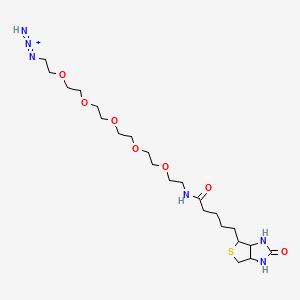
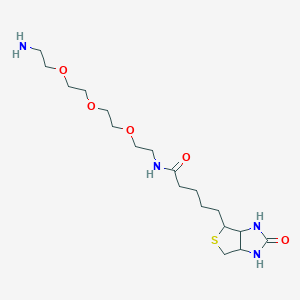
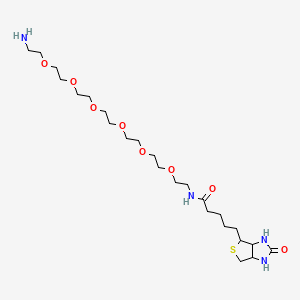
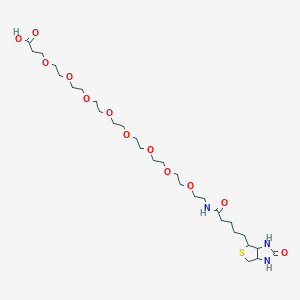
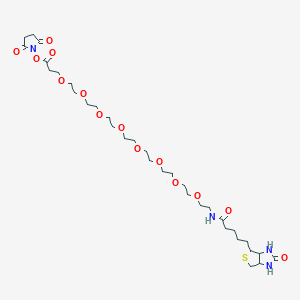

![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
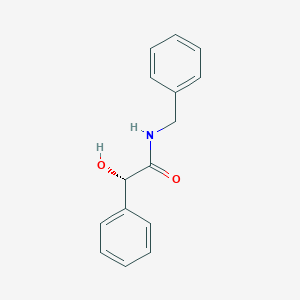
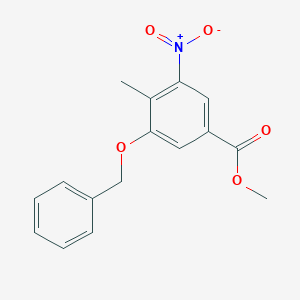
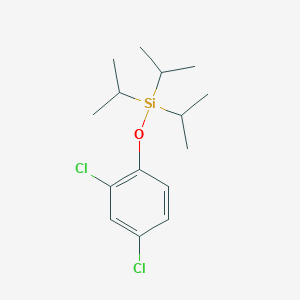
![1-tosyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8263704.png)
![Methyl 4-amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8263706.png)
